

Application Note: Synthesis of Olanzapine-Lactam Reference Standard

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Compound of Interest

Compound Name: Olanzapine-lactam

Cat. No.: B608733

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Introduction

Olanzapine, an atypical antipsychotic medication, is susceptible to oxidative degradation, leading to the formation of various impurities. One such critical impurity is **Olanzapine-Lactam**, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one.[1][2] The presence of this and other impurities in the active pharmaceutical ingredient (API) can impact the safety and efficacy of the final drug product. Therefore, having a well-characterized reference standard of **Olanzapine-Lactam** is essential for the accurate identification, quantification, and control of this impurity during drug development and quality control processes. This document provides a detailed protocol for the synthesis and characterization of the **Olanzapine-Lactam** reference standard.

Application

The **Olanzapine-Lactam** reference standard is intended for use in analytical method development, validation, and routine quality control testing of olanzapine drug substances and products.[2] It serves as a crucial tool for:

- Impurity Profiling: Identifying and quantifying the **Olanzapine-Lactam** impurity in olanzapine samples.
- Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods for impurity determination.

- Forced Degradation Studies: Understanding the degradation pathways of olanzapine under various stress conditions, such as oxidation.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of the **Olanzapine-Lactam** reference standard.

Parameter	Value	Reference
Chemical Name	(Z)-1,3-Dihydro-4-(4-methyl-1-piperaziny)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one	[2]
CAS Number	1017241-34-7	[2][5]
Molecular Formula	C ₁₇ H ₂₀ N ₄ O ₂	[2]
Molecular Weight	312.37 g/mol	[5]
Typical Yield	86.5%	[6]
Purity (by HPLC)	99.1%	[6]
Appearance	Light yellow to yellow solid	[5][7]

Experimental Protocols

1. Synthesis of **Olanzapine-Lactam**

This protocol is adapted from a documented synthesis method.[6]

Materials and Reagents:

- Olanzapine
- N,N-Dimethylformamide (DMF)
- Water (deionized)

- Oxone® (Potassium peroxymonosulfate)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), 2M solution
- Dichloromethane (DCM)
- Acetonitrile
- Anhydrous sodium sulfate
- Reaction flask
- Stirring apparatus
- Standard laboratory glassware

Procedure:

- To a reaction flask, add olanzapine (8.0 g, 25.6 mmol), N,N-dimethylformamide (40 mL), and water (80 mL).
- Stir the mixture at 25°C. To this stirring solution, add Oxone® (7.9 g, 25.6 mmol).
- Continue stirring at 25°C for 2 hours.
- Add solid sodium hydroxide (3.1 g, 76.8 mmol) to the reaction mixture and continue stirring for 1 hour at 25°C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the olanzapine spot disappears.
- Adjust the pH of the reaction mixture to 6-7 using a 2M HCl solution.
- Extract the product with dichloromethane (120 mL).
- Separate the organic layer and wash it sequentially with water (3 x 50 mL) and saturated brine solution (3 x 50 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude product from acetonitrile (55 mL) to yield pure **Olanzapine-Lactam**.

2. Characterization of **Olanzapine-Lactam**

a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method for the analysis of olanzapine and its impurities.[8]

- Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 μ m particle size)
- Mobile Phase: Gradient elution using 0.2 M ammonium acetate (pH 4.5) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detector: Photodiode Array (PDA) detector at 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 25°C

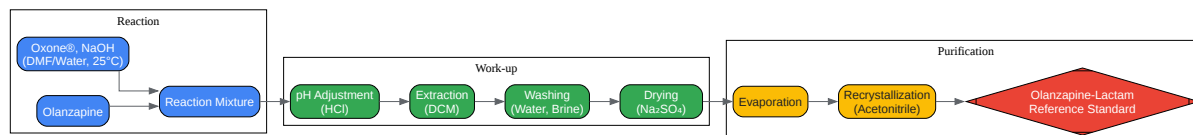
b. Mass Spectrometry (MS) for Identity Confirmation

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
- Expected m/z: 313.1 $[M+H]^+$ for $C_{17}H_{20}N_4O_2$

c. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Record 1H NMR and ^{13}C NMR spectra in a suitable deuterated solvent (e.g., DMSO- d_6). The spectral data should be consistent with the structure of **Olanzapine-Lactam**.

Synthesis Workflow



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Caption: Workflow for the synthesis of **Olanzapine-Lactam** reference standard.

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- To cite this document: BenchChem. [Application Note: Synthesis of Olanzapine-Lactam Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608733#synthesis-of-olanzapine-lactam-reference-standard]

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